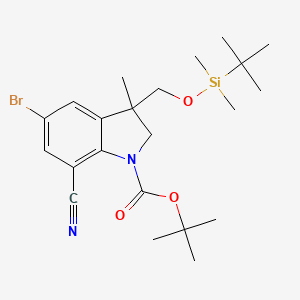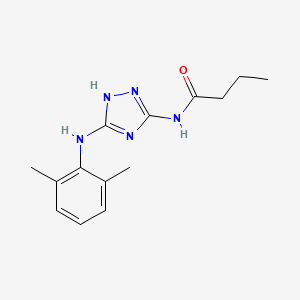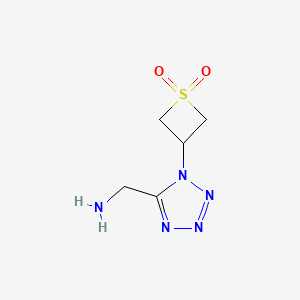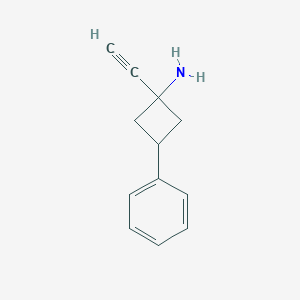
1-Ethynyl-3-phenylcyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-3-phenylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with an ethynyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-phenylcyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the [3+1] cyclization approach, which involves the reaction of simple alkyl amines with alkynes under photo-induced copper catalysis . This method is advantageous due to its operational simplicity, use of a cheap catalyst, and broad substrate scope.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-3-phenylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-Ethynyl-3-phenylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Industry: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-3-phenylcyclobutan-1-amine involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission .
Comparaison Avec Des Composés Similaires
3-Phenylcyclobutan-1-amine: A structurally similar compound that also acts as a cholinesterase inhibitor.
1-Phenylcyclobutanamine: Another related compound with similar chemical properties.
Uniqueness: 1-Ethynyl-3-phenylcyclobutan-1-amine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H13N |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-ethynyl-3-phenylcyclobutan-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-12(13)8-11(9-12)10-6-4-3-5-7-10/h1,3-7,11H,8-9,13H2 |
Clé InChI |
DVZJTZRHZMATOO-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CC(C1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12930887.png)
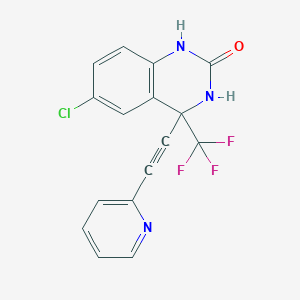

![N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine](/img/structure/B12930912.png)

![Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B12930929.png)
![6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione](/img/structure/B12930936.png)
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine](/img/structure/B12930937.png)
![1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole](/img/structure/B12930945.png)

